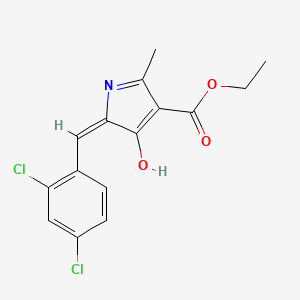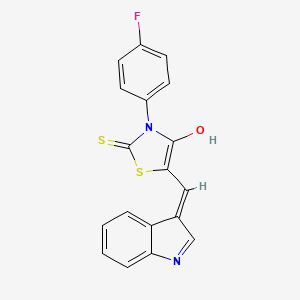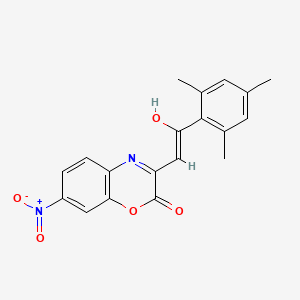
ethyl 5-(2,4-dichlorobenzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CL-415033 is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields. It has garnered attention due to its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CL-415033 involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the reaction of N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide under controlled conditions . The reaction typically requires specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of CL-415033 often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize waste. The process may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications.
Chemical Reactions Analysis
Types of Reactions
CL-415033 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert CL-415033 into different reduced forms, which may have distinct properties and applications.
Substitution: Substitution reactions involving CL-415033 can result in the replacement of specific functional groups, altering the compound’s characteristics.
Common Reagents and Conditions
Common reagents used in the reactions of CL-415033 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of CL-415033 depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives with enhanced reactivity, while substitution reactions can produce compounds with modified functional groups, potentially leading to new applications.
Scientific Research Applications
CL-415033 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases and conditions.
Industry: Utilized in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of CL-415033 involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
CL-415033 can be compared with other similar compounds, such as:
- N-(3-chloro-5-(trifluoromethyl)phenyl)-3-((6-(4-hydroxypiperidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)ethynyl)-2-methylbenzamide
- Other derivatives of imidazo[1,2-b]pyridazin
Uniqueness
Its specific chemical structure allows for a wide range of reactions and interactions, making it a versatile compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C15H13Cl2NO3 |
|---|---|
Molecular Weight |
326.2 g/mol |
IUPAC Name |
ethyl (5E)-5-[(2,4-dichlorophenyl)methylidene]-4-hydroxy-2-methylpyrrole-3-carboxylate |
InChI |
InChI=1S/C15H13Cl2NO3/c1-3-21-15(20)13-8(2)18-12(14(13)19)6-9-4-5-10(16)7-11(9)17/h4-7,19H,3H2,1-2H3/b12-6+ |
InChI Key |
YDCQDIDHADBESH-WUXMJOGZSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C\C2=C(C=C(C=C2)Cl)Cl)/N=C1C)O |
SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=C(C=C2)Cl)Cl)N=C1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[(E)-[6-hydroxy-1-(4-methylphenyl)-2,4-dioxopyrimidin-5-yl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/new.no-structure.jpg)
![3-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-6-hexyl-7-hydroxy-2H-chromen-2-one](/img/structure/B1189797.png)
![methyl 5-[4-(allyloxy)-3-methoxybenzylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B1189800.png)

